

Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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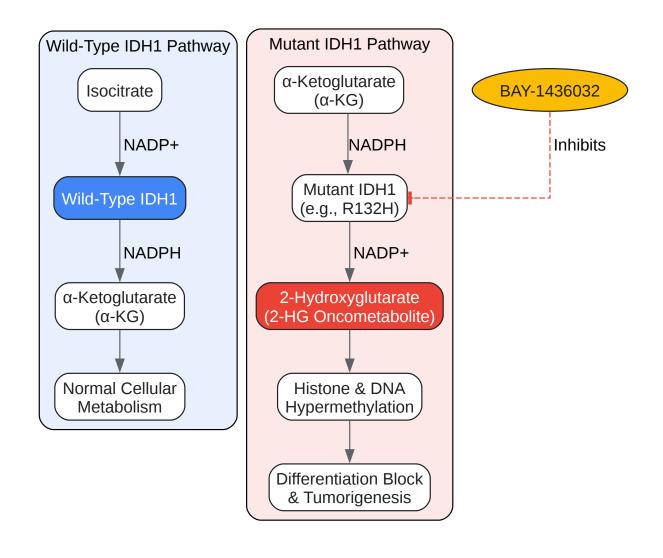
Executive Summary

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic function, converting α-ketoglutarate (α-KG) into the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts cellular metabolism and epigenetic regulation, leading to a block in cellular differentiation and promoting tumorigenesis.[2] **BAY-1436032** is a potent, orally available, and selective paninhibitor of various IDH1 R132X mutants.[1][3][4] This document provides a detailed technical overview of the structural basis for its inhibitory activity, summarizing key binding data and the experimental protocols used for its characterization.

IDH1 Mutation and Pathway

Wild-type IDH1 catalyzes the NADP+-dependent oxidative decarboxylation of isocitrate to α -KG.[1][5] Cancer-associated mutations, most commonly affecting the arginine 132 (R132) residue, alter the enzyme's active site, enabling the NADPH-dependent reduction of α -KG to 2-HG.[1][2] This oncometabolite competitively inhibits α -KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which ultimately blocks normal cell differentiation.[2][6] **BAY-1436032** acts by specifically inhibiting this neomorphic activity in mutant IDH1 enzymes.[6]





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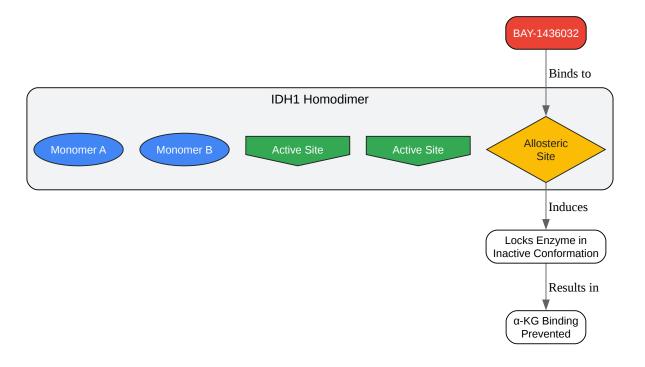
Figure 1: Simplified signaling pathway of wild-type versus mutant IDH1.

Structural Basis of Allosteric Inhibition

Crystallographic studies reveal that **BAY-1436032** and related compounds are allosteric inhibitors that bind to the dimer interface of the mutant IDH1 enzyme.[7][8] This binding site is distinct from the active site where α -KG binds. The crystal structure of the IDH1 R132H mutant in complex with a related inhibitor (PDB: 5LGE) shows the compound situated in a pocket between the two monomers of the homodimer.[7][9]



Binding at this allosteric site locks the enzyme in a catalytically inactive, open conformation, which prevents the substrate from binding effectively at the active site.[8] While **BAY-1436032** is an allosteric inhibitor, its mechanism can present as competitive with respect to α -KG because the binding of the inhibitor and substrate are mutually exclusive.[7][10] The selective inhibition of the mutant enzyme over the wild-type is not primarily due to differences in binding affinity to the resting state of the enzymes.[10] Instead, the mutant IDH1's ability to bind Mg2+ and α -KG independently makes it more susceptible to this allosteric inhibition compared to the wild-type enzyme, which preferentially binds the isocitrate-Mg2+ complex.[10]







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- To cite this document: BenchChem. [Structural Basis of BAY-1436032 Binding to Mutant IDH1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617696#structural-basis-of-bay-1436032-binding-to-idh1]

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